5-[(2-Chlorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole
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Overview
Description
5-[(2-Chlorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring, a thiophene ring, and a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Chlorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves the reaction of 2-chlorophenol with thiophene-2-carboxylic acid hydrazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Chlorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the chlorophenoxy group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: As a potential bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: As a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: As a component in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-[(2-Chlorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can act as a bioisostere for amides, esters, and other functional groups, allowing the compound to modulate biological activity by binding to active sites or altering protein conformation. The thiophene ring and chlorophenoxy group can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
5-[(2-Chlorophenoxy)methyl]-3-(pyridin-4-yl)-1,2,4-oxadiazole: Contains a pyridine ring instead of a thiophene ring.
3-(Thiophen-2-yl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole: Contains a methoxyphenyl group instead of a chlorophenoxy group.
5-(Thiophen-2-yl)-3-(4-nitrophenyl)-1,2,4-oxadiazole: Contains a nitrophenyl group instead of a chlorophenoxy group.
Uniqueness
5-[(2-Chlorophenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the chlorophenoxy group enhances its reactivity in substitution reactions, while the thiophene ring contributes to its electronic properties. The oxadiazole ring provides stability and bioisosteric potential, making this compound a versatile scaffold for drug design and materials science applications.
Properties
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-9-4-1-2-5-10(9)17-8-12-15-13(16-18-12)11-6-3-7-19-11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAPLQLHSJGLOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=NC(=NO2)C3=CC=CS3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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